1-(2-Bromo-phenyl)-3-(3-furan-2-yl-acryloyl)-thiourea
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Overview
Description
N-(2-BROMOPHENYL)-N’-[3-(2-FURYL)ACRYLOYL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, features a bromophenyl group and a furylacryloyl moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BROMOPHENYL)-N’-[3-(2-FURYL)ACRYLOYL]THIOUREA typically involves the reaction of 2-bromophenyl isothiocyanate with 3-(2-furyl)acryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-BROMOPHENYL)-N’-[3-(2-FURYL)ACRYLOYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-BROMOPHENYL)-N’-[3-(2-FURYL)ACRYLOYL]THIOUREA would depend on its specific biological target. Generally, thioureas can interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromophenyl and furylacryloyl groups may enhance binding affinity and specificity towards certain molecular targets, such as proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-N’-[3-(2-furyl)acryloyl]thiourea
- N-(2-Chlorophenyl)-N’-[3-(2-furyl)acryloyl]thiourea
- N-(2-Methylphenyl)-N’-[3-(2-furyl)acryloyl]thiourea
Uniqueness
N-(2-BROMOPHENYL)-N’-[3-(2-FURYL)ACRYLOYL]THIOUREA is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C14H11BrN2O2S |
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Molecular Weight |
351.22 g/mol |
IUPAC Name |
(E)-N-[(2-bromophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C14H11BrN2O2S/c15-11-5-1-2-6-12(11)16-14(20)17-13(18)8-7-10-4-3-9-19-10/h1-9H,(H2,16,17,18,20)/b8-7+ |
InChI Key |
MOBYBVGSMWQLBM-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2)Br |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C=CC2=CC=CO2)Br |
Origin of Product |
United States |
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